molecular formula C8H9ClO5S2 B6225211 ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate CAS No. 2061940-96-1

ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No. B6225211
CAS RN: 2061940-96-1
M. Wt: 284.7
InChI Key:
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Description

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate (ECSHMTC) is a synthetic organic compound with a wide range of applications in the fields of medicine, biochemistry, and materials science. It is an important intermediate in the synthesis of many compounds, including drugs, and has been used as a catalyst in organic reactions. Due to its unique properties, ECSHMTC has become a valuable tool for researchers in various fields.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, it has been used as a catalyst in organic reactions and as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is not yet fully understood. However, it is believed that the compound undergoes a nucleophilic substitution reaction, in which the chlorine atom is replaced by a sulfur atom. This reaction is believed to be the key to the compound’s ability to act as a catalyst in organic reactions and as a reagent in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it may have the ability to modulate the activity of certain enzymes and hormones.

Advantages and Limitations for Lab Experiments

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate has several advantages for laboratory experiments. It is a stable compound and can be stored for long periods of time. It is also easy to synthesize and can be used in a wide range of reactions. The main limitation of ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is its high cost.

Future Directions

The future directions for the use of ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate are numerous. It could be used in the synthesis of more drugs and materials, as well as in the development of new catalysts and reagents. It could also be used in the development of new methods for the synthesis of organic compounds. In addition, it could be used in the development of new diagnostic and therapeutic agents for the treatment of various diseases.

Synthesis Methods

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate can be synthesized via a number of methods, including the Friedel-Crafts acylation reaction, the Williamson ether synthesis, and the Mitsunobu reaction. The Friedel-Crafts acylation reaction involves the reaction of an anhydride with an aromatic ring to form an acylated product. The Williamson ether synthesis is a nucleophilic substitution reaction that involves the reaction of an alcohol with an alkoxide to form an ether. The Mitsunobu reaction is a nucleophilic substitution reaction that involves the reaction of an alcohol with an organometallic species to form an ether. All of these methods are suitable for the synthesis of ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate involves the introduction of a chlorosulfonyl group onto a 2-methylthiophene ring, followed by carboxylation and esterification reactions.", "Starting Materials": [ "2-methylthiophene", "chlorosulfonic acid", "ethyl alcohol", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "2-methylthiophene is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the ring.", "The resulting intermediate is then treated with sodium hydroxide to neutralize the excess acid.", "Carbon dioxide is bubbled through the reaction mixture to convert the sulfonic acid group to a carboxylic acid group.", "The carboxylic acid intermediate is then esterified with ethyl alcohol to yield the final product, ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate." ] }

CAS RN

2061940-96-1

Product Name

ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate

Molecular Formula

C8H9ClO5S2

Molecular Weight

284.7

Purity

95

Origin of Product

United States

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